molecular formula C8H9ClF3NO B1371202 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride CAS No. 62740-45-8

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride

Cat. No.: B1371202
CAS No.: 62740-45-8
M. Wt: 227.61 g/mol
InChI Key: XWHFDKIXEWONCI-UHFFFAOYSA-N
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Description

Definition and Nomenclature

This compound is an organic compound characterized by the molecular formula C₈H₉ClF₃NO and a molecular weight of 227.61 grams per mole. The compound exists as a hydrochloride salt of the parent amine, where the chloride ion forms an ionic bond with the protonated amino group, enhancing the compound's stability and water solubility characteristics.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as this compound. Alternative nomenclature systems recognize this compound under various synonyms, including 4-(2,2,2-trifluoroethoxy)phenylamine hydrochloride and benzenamine, 4-(2,2,2-trifluoroethoxy)-, hydrochloride. The Chemical Abstracts Service has assigned the unique registry number 62740-45-8 to this specific hydrochloride salt form.

The structural architecture of this compound features a benzene ring substituted at the para position with both an amino group and a 2,2,2-trifluoroethoxy moiety. The trifluoroethoxy substituent consists of an ethoxy group where all three hydrogen atoms on the terminal carbon have been replaced with fluorine atoms, creating a highly electronegative functional group that significantly influences the compound's chemical and physical properties.

Property Value Reference
Molecular Formula C₈H₉ClF₃NO
Molecular Weight 227.61 g/mol
Chemical Abstracts Service Number 62740-45-8
European Community Number 850-192-2
Simplified Molecular Input Line Entry System NC1=CC=C(OCC(F)(F)F)C=C1.[H]Cl

Historical Context and Discovery

The development of this compound emerged from the broader exploration of organofluorine chemistry that gained momentum in the mid-twentieth century. Patent literature indicates that systematic investigations into trifluoroethoxy-substituted anilines were documented as early as 2006, with Chinese patent CN1962603A describing comprehensive synthetic methodologies for preparing 2-(2,2,2-trifluoroethoxy)phenol derivatives through intermediate aniline compounds.

The historical development of this compound class was driven by the recognition that trifluoroethoxy substituents could impart unique physicochemical properties to aromatic systems. Early research focused on developing efficient synthetic routes that could accommodate the challenging incorporation of highly electronegative trifluoroethoxy groups into aniline frameworks. The patent literature from 2006 demonstrates that researchers successfully developed phase-transfer catalysis methods using tetrabutylammonium bromide and sodium hydroxide to facilitate etherification reactions between ortho-nitrochlorobenzene derivatives and 2,2,2-trifluoroethanol.

The progression from academic curiosity to commercial availability occurred gradually, with specialized chemical suppliers beginning to offer the compound for research purposes by the early 2010s. Database records from the PubChem compound collection indicate that the specific hydrochloride salt form was first catalogued in 2009, with subsequent modifications to the database entry occurring as recently as 2025. This timeline reflects the compound's evolution from a specialized research chemical to a commercially available intermediate with established applications in pharmaceutical and materials chemistry.

The compound's development was further influenced by advancing synthetic methodologies in organofluorine chemistry. Research groups developed increasingly sophisticated approaches to incorporate trifluoroethoxy functionality into aromatic systems, with particular attention to maintaining the integrity of the amine functional group throughout multi-step synthetic sequences. These methodological advances enabled the reliable production of this compound with sufficient purity and yield for both research and industrial applications.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a versatile intermediate with applications spanning multiple disciplines within the chemical sciences. The compound's significance in modern research stems from its unique combination of chemical stability, controlled reactivity, and the distinctive properties imparted by the trifluoroethoxy substituent.

In medicinal chemistry, this compound serves as a crucial building block for the synthesis of pharmaceutical candidates targeting various therapeutic areas. The trifluoroethoxy group enhances lipophilicity while maintaining metabolic stability, properties that are highly valued in drug design. Research investigations have demonstrated that the electronic effects of the trifluoroethoxy substituent can modulate the compound's interaction with biological targets, influencing both pharmacokinetic and pharmacodynamic properties of resulting pharmaceutical compounds.

Materials science applications have emerged as another significant area where this compound demonstrates particular utility. The compound's role in the synthesis of functional materials, including polymers and advanced composites, reflects the growing demand for materials with tailored surface properties and enhanced performance characteristics. The trifluoroethoxy functionality contributes to improved hydrophobic properties and chemical resistance in resulting materials.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)5-13-7-3-1-6(12)2-4-7;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHFDKIXEWONCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656387
Record name 4-(2,2,2-Trifluoroethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62740-45-8
Record name 4-(2,2,2-Trifluoroethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-trifluoroethoxy)aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride typically involves the reaction of 4-nitroaniline with 2,2,2-trifluoroethanol under acidic conditions to form the intermediate 4-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced to 4-(2,2,2-trifluoroethoxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2,2,2-trifluoroethoxy)nitrobenzene.

    Reduction: Formation of 4-(2,2,2-trifluoroethoxy)aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride has been explored for its potential therapeutic effects. Studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

Compound Cell Line IC50 (μM)
4-(2,2,2-Trifluoroethoxy)anilineA549 (Lung cancer)<5
4-(2,2,2-Trifluoroethoxy)anilineMCF7 (Breast cancer)<3
4-(2,2,2-Trifluoroethoxy)anilineHCT116 (Colon cancer)<5

In one case study, treatment with related compounds led to increased apoptosis in A549 cells, highlighting the potential of this compound in cancer therapy.

Antibacterial Activity

Research has also focused on the antibacterial properties of this compound. Preliminary assays have shown promising results against various bacterial strains. The structural modifications in derivatives can enhance their antibacterial potency significantly.

Compound Activity Target Organism Observations
4-(2,2,2-Trifluoroethoxy)anilineAntibacterialVarious strainsPromising results in preliminary assays

Insecticidal Properties

The compound has been evaluated for its insecticidal activity as well. Structure-activity relationship studies indicate that specific substitutions can improve efficacy against pest species.

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of related compounds with the trifluoroethoxy group, it was found that these compounds could induce apoptosis in cancer cells. The percentage of early apoptotic cells increased significantly with higher concentrations.

Case Study 2: Antibacterial Evaluation

A synthesis of various derivatives based on this compound was conducted to evaluate their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications increased potency significantly compared to the parent compound.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial processes as an intermediate for synthesizing specialty chemicals. Its unique properties make it valuable in producing various organic compounds and reagents used across different sectors.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition or activation of target proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of the trifluoroethoxy group significantly impacts synthesis efficiency and chemical behavior:

  • 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride : Synthesized via hydrogenation of 4-(2,2,2-trifluoroethoxy)nitrobenzene using Pd/C, achieving a 95.2% yield . The para-substituted derivative exhibits higher synthetic efficiency compared to ortho-substituted analogs.
  • 2-(2,2,2-Trifluoroethoxy)aniline hydrochloride : Prepared similarly but with lower yield (87.1%), likely due to steric hindrance and electronic effects in the ortho position .

Electronic and Physicochemical Properties

The trifluoroethoxy group’s electron-withdrawing nature lowers the pKa of the aniline NH₂ group, enhancing acidity compared to non-fluorinated analogs. Comparisons with other fluorinated substituents:

  • 4-(Trifluoromethyl)aniline hydrochloride (CAS 90774-69-9): The trifluoromethyl (-CF₃) group is more electron-withdrawing than trifluoroethoxy, resulting in a lower pKa (estimated ~3.5 vs. ~4.2 for trifluoroethoxy). This increases solubility in polar organic solvents like methanol .
  • 3-Chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5) : Addition of a chloro substituent further enhances lipophilicity (logP ~2.8 vs. ~2.2 for 4-trifluoroethoxy), improving membrane permeability but reducing aqueous solubility .

Table 2: Key Physicochemical Properties

Compound logP Solubility (mg/mL) pKa
4-(2,2,2-Trifluoroethoxy)aniline HCl 2.2 15 (DMSO) 4.2
4-(Trifluoromethyl)aniline HCl 1.8 25 (MeOH) 3.5
3-Chloro-4-(trifluoromethoxy)aniline 2.8 8 (CHCl₃) 3.9

Stability and Commercial Availability

  • This compound : Discontinued by CymitQuimica, suggesting challenges in large-scale production .
  • 2-(2,2,2-Trifluoroethoxy)aniline hydrochloride : Available from Enamine Ltd at 95% purity, priced at €448/5g .
  • 4-(Trifluoromethyl)aniline hydrochloride : Widely accessible (Thermo Scientific) with 97% purity, reflecting robust demand .

Biological Activity

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. The trifluoroethoxy group enhances the compound's lipophilicity, which can improve its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C₈H₉ClF₃NO
  • Molar Mass : 129.59 g/mol
  • Structure : The compound features an aniline backbone with a trifluoroethoxy substituent, which contributes to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoroethoxy group enhances the compound's ability to penetrate cell membranes effectively. This property is crucial for modulating the activity of various molecular targets, including:

  • Enzymes : The compound can inhibit specific enzymes involved in critical biological pathways.
  • Receptors : It may bind to receptors that regulate cellular responses, influencing processes such as proliferation and apoptosis.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various pathogens. Notably, it has shown promising results against antibiotic-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.

  • Minimum Inhibitory Concentration (MIC) : The MIC for A. baumannii was reported at 8 μg/mL .
  • Mechanism : The compound acts as a DNA gyrase inhibitor, disrupting bacterial DNA replication and leading to cell death .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Research indicates that derivatives containing the trifluoroethoxy group exhibit antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested : Studies have included lung and breast cancer cell lines.
  • Findings : Certain derivatives demonstrated significant inhibition of cell growth and induced apoptosis in treated cells .

Case Studies

  • Antibacterial Activity Against ESKAPE Pathogens
    • A study focused on optimizing compounds derived from a benzothiazole scaffold revealed that this compound exhibited enhanced solubility and improved inhibition of topoisomerase IV from A. baumannii and P. aeruginosa. This optimization led to a more effective antibacterial agent with reduced cross-resistance to existing antibiotics .
  • Anticancer Screening
    • A series of fluorinated compounds were synthesized and tested for their anticancer activity. Among them, derivatives containing the trifluoroethoxy group showed significant antiproliferative effects against MCF-7 breast cancer cells, indicating potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-(Trifluoromethyl)anilineTrifluoromethyl groupModerate antibacterial
5-Fluoro-2-(2,2,2-trifluoroethoxy)Fluorinated anilineAnticancer activity
4-(2,2,2-Trifluoroethoxy)anilineTrifluoroethoxy groupStrong antibacterial & anticancer

Q & A

Q. What are the established synthetic routes for 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) etherification of a nitrobenzene derivative with 2,2,2-trifluoroethanol under alkaline conditions, and (2) reduction of the nitro group to an amine, followed by HCl salt formation. For example, 3,4-bis(2,2,2-trifluoroethoxy)aniline is synthesized via catalytic hydrogenation (H₂/Pd-C) of the nitro precursor . Critical parameters include:
  • Temperature : Excessively high temperatures during etherification can lead to dehalogenation or ether cleavage.
  • Catalyst Purity : Trace metals in catalysts (e.g., Pd-C) may cause over-reduction of the nitro group to hydroxylamine derivatives.
  • Acid Concentration : Hydrochloric acid must be carefully titrated to avoid partial protonation of the amine, which reduces crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Hygroscopicity : Store in a desiccator under inert gas (N₂/Ar) to prevent moisture absorption, which can hydrolyze the trifluoroethoxy group .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation.
  • Temperature : Long-term storage at -20°C is recommended, with short-term use at 4°C .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and acidic vapors to prevent decomposition .

Q. What solvents are suitable for this compound, and how does solubility impact experimental design?

  • Methodological Answer : Solubility data (from analogous trifluoroethylamine hydrochlorides ):
SolventSolubility (mg/mL)Application Consideration
Water10–15Limited for high-concentration reactions; may require sonication.
Ethanol50–60Preferred for recrystallization due to moderate polarity.
Chloroform30–40Useful for NMR sample preparation.
Diethyl Ether<5Avoid for extractions; poor solubility.
  • Design Tip : Pre-dissolve in ethanol for homogeneous mixing in coupling reactions (e.g., amide bond formation) .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound, especially considering fluorine atoms?

  • Methodological Answer :
  • ¹⁹F NMR : Essential for confirming the integrity of the trifluoroethoxy group. Chemical shifts typically appear at δ -75 to -80 ppm (CF₃) and -140 to -145 ppm (CF₂) .
  • HRMS (High-Resolution Mass Spectrometry) : Use electrospray ionization (ESI+) to detect [M+H]⁺ ions. Expect m/z ≈ 240.04 (C₈H₈F₃NO·HCl requires 240.03) .
  • X-ray Crystallography : Resolves positional isomerism (e.g., para vs. meta substitution) and confirms HCl salt formation .

Q. How can researchers mitigate side reactions during synthesis, such as over-reduction or ether cleavage?

  • Methodological Answer :
  • Over-Reduction : Replace Pd-C with PtO₂ in H₂ reduction to minimize hydroxylamine byproducts .
  • Ether Cleavage : Use aprotic solvents (e.g., DMF) during etherification and avoid Brønsted acids.
  • Byproduct Identification : Monitor reactions via TLC (Rf ≈ 0.3 in EtOAc/hexane 1:1) and isolate impurities (e.g., dechlorinated derivatives) using preparative HPLC .

Q. What are the degradation pathways under different pH and temperature conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Hydrolysis of the trifluoroethoxy group generates 4-amino-2,2,2-trifluoroethanol and HCl, detectable via ¹H NMR (δ 4.5–5.0 ppm for -CH₂OH) .
  • Alkaline Conditions (pH > 9) : Deamination occurs, producing phenolic derivatives (confirmed by LC-MS at m/z 152.05) .
  • Thermal Stability : Decomposes above 150°C, releasing trifluoroacetic acid (TGA-FTIR analysis recommended) .

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